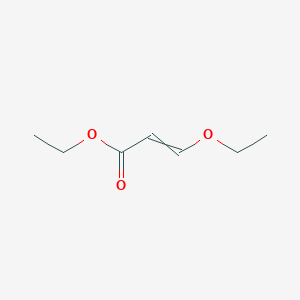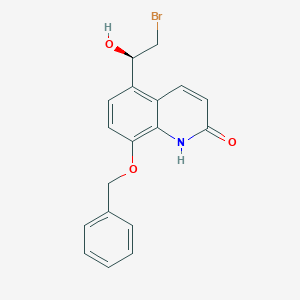
Iso-propyl-1,1,1,3,3,3-D6-amine
概要
説明
Iso-propyl-1,1,1,3,3,3-D6-amine is a deuterated analog of propan-2-amine, where all six hydrogen atoms on the carbon atoms are replaced with deuterium. This compound is of significant interest in various scientific fields due to its unique isotopic properties, which make it useful in studies involving kinetic isotope effects and nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions: Iso-propyl-1,1,1,3,3,3-D6-amine can be synthesized through several methods. One common approach involves the deuteration of propan-2-amine using deuterium gas (D₂) in the presence of a suitable catalyst. The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of deuterated precursors and advanced catalytic systems to achieve high yields and purity. The process often includes multiple steps of purification, such as distillation and crystallization, to remove any undeuterated impurities.
化学反応の分析
Types of Reactions: Iso-propyl-1,1,1,3,3,3-D6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated ketones or aldehydes.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: The amine group can participate in substitution reactions, forming deuterated amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products:
Oxidation: Deuterated ketones or aldehydes.
Reduction: Deuterated alcohols.
Substitution: Deuterated amides or other derivatives.
科学的研究の応用
Iso-propyl-1,1,1,3,3,3-D6-amine has several applications in scientific research:
Chemistry: Used in studies involving kinetic isotope effects to understand reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties.
Industry: Applied in the production of deuterated solvents and reagents for NMR spectroscopy.
作用機序
The mechanism by which Iso-propyl-1,1,1,3,3,3-D6-amine exerts its effects is primarily through its isotopic substitution. The presence of deuterium atoms affects the vibrational frequencies of chemical bonds, leading to changes in reaction rates and pathways. This isotopic effect is leveraged in various studies to gain insights into molecular interactions and dynamics.
類似化合物との比較
Propan-2-amine: The non-deuterated analog of Iso-propyl-1,1,1,3,3,3-D6-amine.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another compound with multiple substitutions on the carbon atoms, used in different applications.
Uniqueness: this compound is unique due to its complete deuteration, which provides distinct advantages in isotopic labeling studies and NMR spectroscopy. The deuterium atoms result in different physical and chemical properties compared to their hydrogen counterparts, making this compound valuable in various research applications.
特性
IUPAC Name |
1,1,1,3,3,3-hexadeuteriopropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLVOIRVHMVIS-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
65.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55432-59-2 | |
| Record name | 55432-59-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














